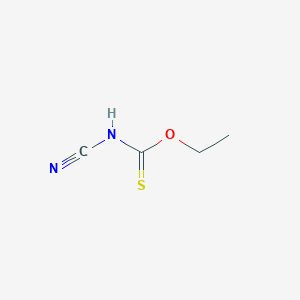

O-Ethyl cyanocarbamothioate

Description

Carbamothioates are sulfur-containing analogs of carbamates, often studied for their pesticidal or pharmacological properties.

Properties

CAS No. |

113117-13-8 |

|---|---|

Molecular Formula |

C4H6N2OS |

Molecular Weight |

130.17 g/mol |

IUPAC Name |

O-ethyl N-cyanocarbamothioate |

InChI |

InChI=1S/C4H6N2OS/c1-2-7-4(8)6-3-5/h2H2,1H3,(H,6,8) |

InChI Key |

UGSGCRBUIKFJSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl cyanocarbamothioate typically involves the reaction of ethyl alcohol with cyanocarbamothioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: O-Ethyl cyanocarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different derivatives.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

O-Ethyl cyanocarbamothioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl cyanocarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes three compounds with partial structural or functional group similarities to carbamothioates. A comparative analysis is provided below:

O-Phenyl Carbamothioate (CAS 824-88-4)

- Molecular Formula: C₇H₇NOS

- Structure: A carbamothioate ester with a phenyl group attached to the oxygen atom. The absence of a cyano group differentiates it from O-ethyl cyanocarbamothioate.

- Key Features: Sulfur atom in the thiocarbamate group enhances nucleophilic reactivity. Aromatic phenyl ring may confer stability but reduce solubility in polar solvents. Applications: Not explicitly stated in the evidence, but phenyl carbamothioates are often intermediates in agrochemical synthesis .

O-Ethyl Ethylphosphonothionochloridate (CAS 1497-68-3)

- Molecular Formula : C₄H₁₀ClOPS

- Structure: An organophosphorus compound with an ethyl group on phosphorus, a thioate (S=O) group, and a chlorine substituent.

- Key Features: Contains a phosphonothioate backbone, distinct from carbamothioates. Chlorine atom increases electrophilicity, making it reactive in alkylation or phosphorylation reactions. Applications: Likely used in chemical synthesis or as a nerve agent precursor due to its structural similarity to organophosphate toxins .

O-Ethyl Methylphosphonothioate (CAS not fully specified)

- Molecular Formula : C₃H₉O₂PS

- Structure: A methylphosphonothioate ester with an ethyl-O group.

- Key Features: Phosphorus center with methyl and thioate groups, differing from carbamothioates’ carbamate backbone. Potential use as a chiral ligand or in asymmetric catalysis due to its stereochemistry. Toxicity: Organophosphorus compounds like this are often highly toxic, inhibiting acetylcholinesterase .

Data Table: Comparative Overview

Critical Notes

Limitations of Evidence: Direct data on this compound are absent in the provided sources. Comparisons are based on structural analogs.

Functional Group Impact: The cyano group in this compound would likely increase its electrophilicity compared to O-phenyl carbamothioate, altering its bioactivity and stability.

Safety Considerations: Organophosphorus compounds (e.g., and ) require stringent handling protocols due to their toxicity, whereas carbamothioates may pose fewer acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.